molecular formula C10H12N2O5 B2556177 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid CAS No. 284672-80-6

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid

Cat. No.: B2556177
CAS No.: 284672-80-6
M. Wt: 240.215
InChI Key: RSCXWQLDHNTXQJ-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 2-methoxyethylamino substituent at the 4-position and a nitro group at the 3-position of the aromatic ring. The 2-methoxyethyl group may enhance solubility in polar solvents and influence biological interactions, as seen in related compounds with methoxyethyl substituents .

Properties

IUPAC Name

4-(2-methoxyethylamino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-17-5-4-11-8-3-2-7(10(13)14)6-9(8)12(15)16/h2-3,6,11H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCXWQLDHNTXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the meta position.

    Amination: The nitrobenzoic acid is then subjected to amination with 2-methoxyethylamine to form the desired product.

The reaction conditions for these steps include the use of strong acids like sulfuric acid for nitration and appropriate solvents for the amination step .

Chemical Reactions Analysis

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and alcohols .

Scientific Research Applications

Biological Activities

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid exhibits notable biological activities that make it valuable in research:

Applications in Research

  • Medicinal Chemistry : The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its derivatives for improved efficacy against diseases.
  • Biochemical Research : Its role in biochemical interactions makes it a candidate for studying enzyme kinetics and protein-ligand interactions.
  • Drug Development : The compound serves as a lead structure for developing new drugs targeting specific biological pathways due to its favorable solubility and interaction profiles.

Case Study 1: Interaction Studies

Research has focused on the binding affinity of this compound with various enzymes. Using techniques such as surface plasmon resonance (SPR), scientists have quantified how effectively this compound binds to target proteins, providing insights into its potential therapeutic applications.

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capabilities of related compounds, derivatives similar to this compound were tested using DPPH and ABTS assays. Results indicated significant antioxidant activity, suggesting that modifications to this compound could enhance its protective effects against oxidative stress .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Computational Studies : Molecular docking and 3D-QSAR models emphasize the importance of substituent bulk and polarity in determining biological activity. The 2-methoxyethyl group’s ether oxygen may participate in hydrogen bonding, a critical factor in enzyme inhibition .
  • Thermal Stability : Melting points for nitrobenzoic acid derivatives range widely (e.g., 217–220°C for triazine-linked analogs), suggesting that the target compound’s thermal behavior depends on substituent interactions .

Biological Activity

4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid is a compound with the molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of 240.21 g/mol. It features a nitro group and an amino group attached to a benzoic acid structure, with the methoxyethyl group enhancing its solubility and potential biological activity. This compound has garnered attention in biochemical research, particularly for its interactions with various biological molecules.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the methoxyethyl group not only improves solubility but may also influence the compound's binding affinity to target proteins.

Property Value
Molecular FormulaC₁₀H₁₂N₂O₅
Molecular Weight240.21 g/mol
Functional GroupsNitro, Amino, Methoxyethyl

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential in different fields:

  • Proteomics : The compound is recognized for its ability to interact with proteins, which is essential in proteomic studies. Its specific interactions with enzymes and receptors can lead to significant biological effects.
  • Cell-Based Assays : Although detailed mechanisms of action remain to be fully elucidated, preliminary studies suggest that this compound may influence cellular pathways involved in protein degradation and autophagy, similar to other benzoic acid derivatives .

While specific mechanisms for this compound have not been thoroughly documented, related compounds have shown interactions with key biological pathways. For instance, benzoic acid derivatives have been implicated in modulating the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells . These pathways are crucial for maintaining cellular homeostasis and responding to stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-[Bis(2-methoxyethyl)amino]-3-nitrobenzoic acidC₁₃H₁₈N₂O₆Contains two methoxyethyl groups; enhanced solubility
4-(Amino)-3-nitrobenzoic acidC₇H₈N₂O₄Simpler structure; retains similar biological properties
3-Nitrobenzoic acidC₇H₅NO₄Basic structure; serves as a reference compound

The combination of functional groups in this compound enhances its potential for biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Research on related benzoic acid derivatives has shown promising antimicrobial properties, suggesting that this compound may share this characteristic .
  • Cytotoxicity Studies : In vitro assays have demonstrated that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines while exhibiting low toxicity in normal cells . This indicates a potential therapeutic window for further development.
  • Enzyme Inhibition : Some studies have explored the inhibitory effects of related compounds on enzymes such as cathepsins B and L, which are involved in protein degradation. Such activities could position this compound as a candidate for further investigation in drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid?

A two-step approach is typically employed:

Nitration : Start with 4-chlorobenzoic acid. Nitrate using HNO₃/H₂SO₄ under controlled conditions (0–5°C, 2–5 hours) to yield 3-nitro-4-chlorobenzoic acid .

Nucleophilic Substitution : React the intermediate with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Use a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction .
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques validate the molecular structure of this compound?

  • ¹H/¹³C NMR : Identify protons on the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and aromatic protons (δ ~7.5–8.5 ppm). Carboxylic acid protons may appear as a broad peak (~12–13 ppm) .
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹).
  • Mass Spectrometry : Look for the molecular ion peak at m/z 254.2 (C₁₀H₁₂N₂O₅⁺) and fragmentation patterns consistent with the nitro and methoxyethyl groups .

Q. Which crystallographic tools are suitable for resolving its crystal structure?

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation.
  • Refinement : Employ SHELXL for least-squares refinement, adjusting anisotropic displacement parameters and validating with R-factor convergence (R₁ < 0.05) .
  • Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

  • Check for Twinning : Use SHELXL ’s TWIN command to analyze intensity statistics (e.g., Hooft parameter). Apply twin law matrices if twinning is detected .
  • Disorder Modeling : For disordered methoxyethyl groups, split atoms into multiple positions and refine occupancy factors. Restrain bond distances/angles using AFIX instructions .
  • Validation : Cross-validate with residual density maps (peak < 0.5 eÅ⁻³) and the CIF file’s checkCIF report.

Q. What computational strategies predict its bioactivity and electronic properties?

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., enzymes with nitroreductase activity). Set grid boxes around active sites and analyze binding affinities (ΔG < -7 kcal/mol indicates strong binding) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16 . Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
  • ADMET Prediction : Input SMILES into SwissADME to predict bioavailability, logP (~1.5–2.5), and CYP450 interactions.

Q. How to design stability studies under varying environmental conditions?

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Photolytic Stability : Expose to UV light (λ = 254 nm) in a photostability chamber. Quantify nitro group reduction using UV-Vis spectroscopy (absorbance at ~270 nm).
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C. Analyze hydrolytic products via LC-MS and assign degradation pathways (e.g., ester hydrolysis or nitro reduction) .

Methodological Notes

  • Avoid Common Pitfalls :
    • In synthesis, ensure complete substitution of chloride by 2-methoxyethylamine to avoid mixed intermediates.
    • For XRD, collect high-resolution data (θ > 25°) to resolve overlapping reflections from the nitro group.
  • Software References :
    • SHELX programs (structure solution/refinement) .
    • WinGX (crystallographic data processing) .
    • ORTEP-3 (visualization) .

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